3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Overview
Description
Bicyclo[3.2.1]octane is a bicyclic structure found in many natural products with significant biological activities . It’s a core structure in many compounds and its derivatives are often synthesized for various applications .
Synthesis Analysis
The synthesis of bicyclo[3.2.1]octane derivatives has been achieved through various methods. One approach involves a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes . Another method uses a gold-catalyzed cascade reaction . These methods have been applied to the synthesis of structurally diverse carbonyl molecules, as well as natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of bicyclo[3.2.1]octane derivatives has been studied using various computational methods . These studies have helped to understand the factors that modulate their affinity for certain receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of bicyclo[3.2.1]octane derivatives often involve the formation of multiple bonds in a sequence of reactions . These reactions are complex and require careful control to achieve the desired product .
Physical And Chemical Properties Analysis
The physical and chemical properties of bicyclo[3.2.1]octane derivatives can vary depending on the specific compound. For example, the density and detonation properties generally increase with the increasing number of nitro groups and aza nitrogen atoms .
Scientific Research Applications
Medicinal Chemistry and Drug Design
3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride is structurally related to pyrrolidine, a saturated five-membered ring structure that is widely utilized in medicinal chemistry. Pyrrolidine and its derivatives, including the subject compound, offer various advantages in drug design due to their ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage. This structural feature makes the compound potentially valuable in the development of bioactive molecules for treating human diseases. The presence of pyrrolidine in drug molecules is associated with a variety of biological activities, including selective binding to proteins and potential therapeutic applications (Li Petri et al., 2021).
Heterocyclic Chemistry
The compound of interest is a part of the nitrogen heterocycles, a significant structural component in pharmaceuticals. Nitrogen heterocycles, including pyrrolidine derivatives, are known for their diverse range of biological activities and are often used in the design of biologically active compounds. These structures are fundamental in medicinal chemistry, emphasizing their importance in drug development and therapeutic applications. Analyzing the structural diversity and frequency of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals underscores the critical role these structures play in the development of new and effective medicinal compounds (Vitaku et al., 2014).
Supramolecular Chemistry
3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride, through its structural analogy, relates to materials studied for molecular switching properties. Iron(ii) spin crossover materials, for instance, are of great interest in the realm of displays, sensors, actuators, or memory components. Such materials often involve ligand designs leading to self-assembly of discrete polynuclear iron(ii) complexes with rich spin crossover (SCO) activity. The compound's relevance in this context comes from its potential to contribute to the design of ligands or frameworks that exhibit or enhance SCO properties, which are crucial for developing materials with applications in information storage and other advanced technologies (Hogue, Singh, & Brooker, 2018).
Future Directions
properties
IUPAC Name |
3-pyrrolidin-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c1-2-6-13(5-1)11-7-9-3-4-10(8-11)12-9;;/h9-12H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBQNSJOFQJMTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC3CCC(C2)N3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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